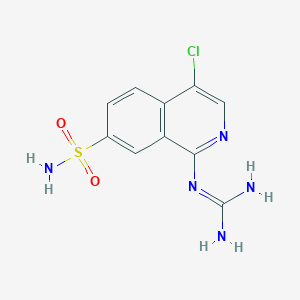

1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-1-guanidino-7-isoquinolinesulphonamide is a chemical compound known for its significant role as an inhibitor in various biochemical processes. It is particularly noted for its selective inhibition of urokinase-type plasminogen activator, which is involved in the breakdown of blood clots. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-1-Guanidino-7-Isochinolinsulfonamid umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 7-Brom-1-Chlorisochinolin.

Lithiierung: n-Butyllithium wird zu dem Ausgangsmaterial in einer Mischung aus Tetrahydrofuran und Diethylether bei -78 °C unter Stickstoffatmosphäre hinzugefügt.

Sulfonierung: Das lithiierte Zwischenprodukt wird dann bei -25 °C mit Sulfurylchlorid umgesetzt und anschließend auf Raumtemperatur erwärmt.

Guanidierung: Das resultierende Sulfonamid wird mit Guanidinhydrochlorid in Gegenwart von Natriumhydrid behandelt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert, würden aber wahrscheinlich eine Skalierung der Labor-Syntheseverfahren mit Optimierungen für Ausbeute, Reinheit und Wirtschaftlichkeit umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Chlor-1-Guanidino-7-Isochinolinsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen an Redoxreaktionen teilnehmen.

Hydrolyse: Die Sulfonamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können verwendet werden.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid).

Hauptprodukte, die gebildet werden

Substitution: Die Produkte hängen von dem verwendeten Nukleophil ab.

Oxidation: Oxidierte Derivate des Isochinolinrings.

Reduktion: Reduzierte Formen der Sulfonamidgruppe.

Hydrolyse: Entsprechende Amine und Sulfonsäuren.

Wissenschaftliche Forschungsanwendungen

4-Chlor-1-Guanidino-7-Isochinolinsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird für seine Rolle bei der Hemmung von Enzymen wie dem Urokinase-Typ-Plasminogenaktivator untersucht.

Medizin: Potenzielles Therapeutikum für Erkrankungen, die mit übermäßiger Blutgerinnung einhergehen.

Industrie: Kann bei der Entwicklung von Pharmazeutika und biochemischen Assays verwendet werden.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch die Hemmung des Urokinase-Typ-Plasminogenaktivators aus. Dieses Enzym ist für die Umwandlung von Plasminogen zu Plasmin verantwortlich, das eine entscheidende Rolle bei der Fibrinolyse (dem Abbau von Blutgerinnseln) spielt. Durch die Hemmung dieses Enzyms kann 4-Chlor-1-Guanidino-7-Isochinolinsulfonamid den Abbau von Gerinnseln verhindern, was es in Situationen nützlich macht, in denen die Gerinnselsstabilität erwünscht ist .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of urokinase-type plasminogen activator. This enzyme is responsible for converting plasminogen to plasmin, which plays a crucial role in fibrinolysis (the breakdown of blood clots). By inhibiting this enzyme, 4-chloro-1-guanidino-7-isoquinolinesulphonamide can prevent the breakdown of clots, making it useful in conditions where clot stability is desired .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Chlor-1-Guanidino-7-Isochinolinsulfonamid

- 1-Guanidino-4-Chlor-7-Sulfamoyl-Isochinolin

- UK-371,804

Einzigartigkeit

4-Chlor-1-Guanidino-7-Isochinolinsulfonamid ist aufgrund seiner spezifischen Hemmung des Urokinase-Typ-Plasminogenaktivators mit hoher Selektivität einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen und unterscheidet es von anderen ähnlichen Verbindungen, die eine breitere oder weniger spezifische Aktivität aufweisen können .

Biologische Aktivität

1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings from various sources.

This compound (CAS Number: 223671-03-2) is characterized by the following chemical structure:

- Molecular Formula : C10H10ClN3O3S

- Molecular Weight : 273.72 g/mol

This compound features a chloro group and a sulfonamide moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that this compound induces apoptosis and inhibits cell proliferation.

Case Study: MCF-7 Cell Line

In a controlled experiment, the compound was tested against MCF-7 cells:

- Concentration Range : 0 to 100 µM

- IC50 Value : Approximately 25 µM after 48 hours of exposure.

The results indicated a dose-dependent response with significant morphological changes in treated cells, suggesting the induction of apoptosis.

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, contributing to cell death in cancerous cells.

- Interaction with Cellular Targets : It may interact with DNA or proteins critical for cell cycle regulation.

Pharmacological Studies

A series of pharmacological studies have been conducted to explore the therapeutic potential of this compound:

- Anti-inflammatory Effects : In vivo studies showed that the compound reduced inflammation in animal models, indicating its potential as an anti-inflammatory agent.

- Diuretic Activity : The compound was tested for diuretic effects in rats, showing increased urine output compared to control groups.

Toxicity Studies

Toxicity assessments revealed that at therapeutic doses, the compound exhibited low toxicity profiles. However, further studies are needed to fully understand the safety margins and long-term effects.

Eigenschaften

CAS-Nummer |

223671-02-1 |

|---|---|

Molekularformel |

C10H10ClN5O2S |

Molekulargewicht |

299.74 g/mol |

IUPAC-Name |

2-(4-chloro-7-sulfamoylisoquinolin-1-yl)guanidine |

InChI |

InChI=1S/C10H10ClN5O2S/c11-8-4-15-9(16-10(12)13)7-3-5(19(14,17)18)1-2-6(7)8/h1-4H,(H2,14,17,18)(H4,12,13,15,16) |

InChI-Schlüssel |

FXVHAOFNNRNCRJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C(=NC=C2Cl)N=C(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.